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Compound of Interest

Compound Name:
p-Bromophenyl chloromethyl

sulfide

CAS No.: 27691-35-6

Cat. No.: B13798668 Get Quote

Executive Summary
p-Bromophenyl chloromethyl sulfide (CAS: 27691-35-6) is a bifunctional organosulfur

building block characterized by two distinct reactive centers: a highly electrophilic chloromethyl

sulfide moiety and a para-bromophenyl handle.[1][2] This dual functionality makes it a critical

intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for introducing

thioether linkages or generating Horner-Wadsworth-Emmons (HWE) reagents for olefination.[1]

This guide provides a rigorous analysis of its reactivity profile, synthesis protocols, and safety

considerations, designed for researchers requiring high-fidelity chemical data.

Part 1: Structural & Electronic Properties[1]
Physicochemical Profile

Property Data

IUPAC Name 1-Bromo-4-((chloromethyl)thio)benzene

CAS Number 27691-35-6

Molecular Formula C₇H₆BrClS

Molecular Weight 237.54 g/mol

Boiling Point 113–116 °C (at reduced pressure)

Physical State Colorless to pale yellow liquid

Stability Moisture sensitive; hydrolyzes to p-
bromothiophenol and formaldehyde.[1][3]
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Reactivity Logic: The Sulfur Effect
The reactivity of the chloromethyl group is significantly enhanced by the adjacent sulfur atom

compared to a standard alkyl chloride.

Neighboring Group Participation (NGP): The lone pair on the sulfur atom can stabilize the

developing carbocation during nucleophilic substitution, forming a transient thionium ion

intermediate. This makes the chloride a labile leaving group, facilitating

-like pathways even with weak nucleophiles.

Orthogonal Reactivity: The aryl bromide bond is chemically distinct from the alkyl

chloride. Under palladium catalysis (e.g., Suzuki-Miyaura), the Ar-Br bond can be

activated selectively, provided the conditions do not trigger nucleophilic attack on the

chloromethyl group.

Part 2: Synthesis Protocol
The most robust synthesis involves the direct chloromethylation of p-bromothiophenol.[1] This

method avoids the use of carcinogenic chloromethyl methyl ether (MOM-Cl).

Protocol: HCl/Paraformaldehyde Method
Reaction:

[1]

Step-by-Step Methodology:

Reagents: Charge a dry 3-neck round-bottom flask with 4-bromothiophenol (1.0 eq) and

paraformaldehyde (1.2 eq) suspended in anhydrous dichloromethane (DCM).

Catalyst: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂, 0.1 eq).

Acidification: Cool the mixture to 0°C. Bubble dry hydrogen chloride (HCl) gas through the

suspension with vigorous stirring. Caution: Use a gas trap.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

The suspension will clear as the paraformaldehyde is consumed.

Workup:
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Decant the organic layer.

Wash with ice-cold water (2x) and saturated NaHCO₃ (to neutralize residual HCl).[1]

Dry over anhydrous MgSO₄.

Purification: Concentrate under reduced pressure. The product can be purified via

vacuum distillation (bp 113–116°C) or used directly if purity >95% by NMR.

Critical Note: Do not use methanol or ethanol as solvents, as they will react to form the

corresponding O,S-acetals.

Part 3: Core Reactivity Profile
Nucleophilic Substitution (The Chloromethyl Handle)
The chloromethyl group is the primary site of reactivity. It reacts rapidly with phosphites,

amines, and thiols.

Case Study: Arbuzov Reaction (Phosphonate Synthesis)
A key application is the conversion to a phosphonate ester, a precursor for HWE olefination.

Reagents: Triethyl phosphite (

).

Conditions: Reflux in toluene or neat at 120°C for 4 hours.

Mechanism: The phosphorus attacks the methylene carbon, displacing chloride. The

resulting phosphonium intermediate collapses, releasing ethyl chloride.

Outcome: Diethyl [(4-bromophenylthio)methyl]phosphonate (Yield >90%).[4]

Oxidation (The Sulfide Handle)
The sulfide can be selectively oxidized to the sulfoxide or sulfone.

Sulfoxide (

): Use 1.0 eq NaIO₄ or H₂O₂ at 0°C.

Sulfone (
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): Use excess KMnO₄ in acetic acid or mCPBA (2.2 eq).

Impact on Reactivity: Oxidation to the sulfone deactivates the chloromethyl group toward

pathways (removes the lone pair stabilization) but increases the acidity of the

-protons, facilitating deprotonation/alkylation.

Cross-Coupling (The Aryl Bromide Handle)
The aryl bromide allows for library expansion via Pd-catalyzed coupling.

Timing is Critical: It is generally recommended to perform the substitution on the

chloromethyl group before the cross-coupling to avoid side reactions with the alkyl

chloride during the basic coupling conditions.

Protocol: Suzuki Coupling with Aryl Boronic Acids.

Catalyst: Pd(dppf)Cl₂ (5 mol%).

Base: K₂CO₃ (mild base preferred to avoid hydrolyzing the chloromethyl group if still

present).

Solvent: Dioxane/Water (degassed).

Part 4: Visualizing the Reaction Network
The following diagram illustrates the divergent synthesis pathways starting from p-
bromophenyl chloromethyl sulfide.
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Caption: Divergent synthesis pathways: The chloromethyl group (blue path) and aryl bromide

(yellow path) offer orthogonal functionalization.[3]

Part 5: Mechanistic Insight (Sulfur Participation)
The high reactivity of the chloromethyl group is driven by the sulfur atom's ability to stabilize the

cationic transition state.

Ar-S-CH2-Cl [Ar-S+=CH2] Cl-
(Thionium Ion)

-Cl (Leaving Group)
Sulfur Assistance Ar-S-CH2-Nu+Nu (Nucleophile)

Click to download full resolution via product page

Caption: Mechanism of Nucleophilic Substitution: Sulfur lone pair participation facilitates

chloride departure.[1]

Part 6: Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Vesicant.
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Toxicity: Chloromethyl sulfides are structural analogs of sulfur mustard (mustard gas).

They are potent alkylating agents that can react with DNA and proteins.

Inhalation: Severe respiratory irritant. Use only in a properly functioning fume hood.

Skin Contact: Corrosive. Can cause delayed blistering. Double-gloving (Nitrile/Laminate)

is mandatory.[1]

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) or

aqueous NaOH to hydrolyze the chloromethyl group to the less toxic hemiacetal/thiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in

science and industry.

Contact
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Ontario, CA 91761, United States
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